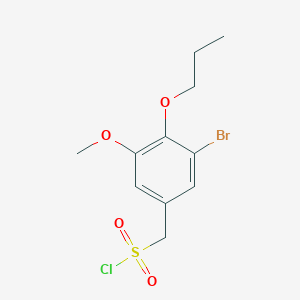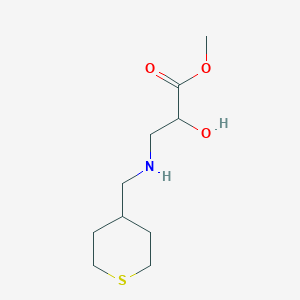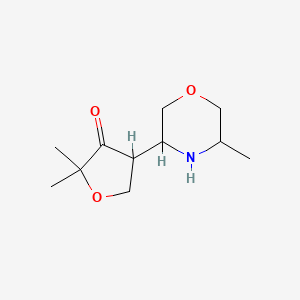
N-methyl-N-(4-methylpyrimidin-2-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(4-methylpyrimidin-2-yl)glycine is a synthetic compound with the molecular formula C8H11N3O2 It is a derivative of glycine, where the amino group is substituted with a 4-methylpyrimidin-2-yl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-methylpyrimidin-2-yl)glycine can be achieved through several methods. One common approach involves the alkylation of 2-aminopyrimidine with chloroacetic acid or its esters, followed by a Dimroth rearrangement. This method avoids the formation of diketopiperazine, a common byproduct in such reactions .
Another method involves the nucleophilic substitution of a pyrimidine ring with a good leaving group in the alpha position by amines. This approach has been used to synthesize various N-heteroaryl substituted amino acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as solvent polarity and steric demand of the initiator, is crucial for efficient production .
化学反応の分析
Types of Reactions
N-methyl-N-(4-methylpyrimidin-2-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while nucleophilic substitution can result in various substituted pyrimidine derivatives .
科学的研究の応用
N-methyl-N-(4-methylpyrimidin-2-yl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-methyl-N-(4-methylpyrimidin-2-yl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with glycine receptors or other proteins involved in cellular signaling pathways .
類似化合物との比較
Similar Compounds
N-methyl-N-(pyridin-4-ylmethyl)glycine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
N-methyl-N-(pyridin-3-ylmethyl)glycine: Another similar compound with a different position of the nitrogen atom in the pyridine ring.
N-methyl-N-(pyridin-2-ylmethyl)glycine: Similar structure with the nitrogen atom in the 2-position of the pyridine ring.
Uniqueness
N-methyl-N-(4-methylpyrimidin-2-yl)glycine is unique due to the presence of the 4-methylpyrimidin-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
2-[methyl-(4-methylpyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C8H11N3O2/c1-6-3-4-9-8(10-6)11(2)5-7(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChIキー |
VEESFZPFNBQNSU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)N(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


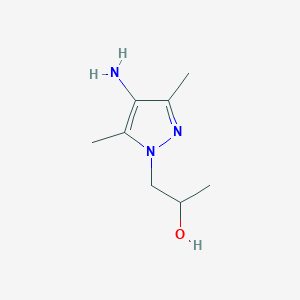
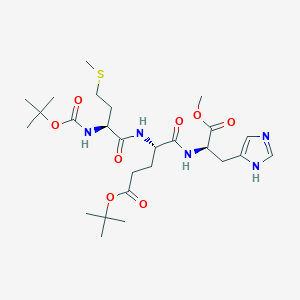

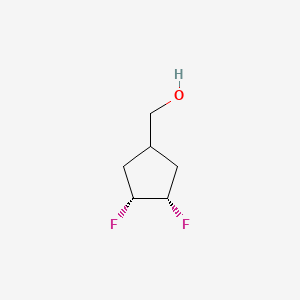
![methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13337887.png)

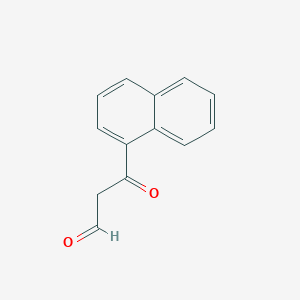
![((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13337897.png)



